Cas no 886493-83-0 ((5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone)

(5-Methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone is a synthetic organic compound featuring a benzodioxin core fused with a nitro-substituted aromatic ring and a 5-methylfuran-2-yl carbonyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The nitro group enhances reactivity for further functionalization, while the furan and benzodioxin components contribute to its potential as a scaffold for bioactive molecule development. Its well-defined crystalline form ensures high purity and stability, facilitating precise applications in synthetic chemistry. The compound's distinct structural features may also lend utility in material science, particularly in designing specialized polymers or ligands.
(5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone structure
886493-83-0 structure
Product name:(5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone
CAS No:886493-83-0
MF:C14H11NO6
MW:289.240244150162
CID:5227934

(5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone
    • (5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
    • Inchi: 1S/C14H11NO6/c1-8-2-3-11(21-8)14(16)9-6-12-13(20-5-4-19-12)7-10(9)15(17)18/h2-3,6-7H,4-5H2,1H3
    • InChI Key: WDWCYJGEJLQVBQ-UHFFFAOYSA-N
    • SMILES: C(C1=C([N+]([O-])=O)C=C2OCCOC2=C1)(C1=CC=C(C)O1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3

(5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone Security Information

  • Storage Condition:(BD598176)

(5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A915667-1g
(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
886493-83-0 97%
1g
$623.0 2024-04-16
Chemenu
CM527563-1g
(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
886493-83-0 97%
1g
$*** 2023-05-29
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD598176-1g
(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
886493-83-0 97%
1g
¥4277.0 2024-04-17

Additional information on (5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone

Introduction to (5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone (CAS No. 886493-83-0)

The compound (5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone, identified by its CAS number 886493-83-0, represents a fascinating molecule in the realm of synthetic chemistry and pharmaceutical research. This heterocyclic ketone exhibits a unique structural framework that combines elements of furan and benzodioxin derivatives, making it a subject of interest for various applications in medicinal chemistry and drug discovery. The presence of both methylfuran and nitro-substituted benzodioxin moieties suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

In recent years, the exploration of bioactive molecules derived from fused heterocycles has gained significant traction due to their diverse pharmacological profiles. The structural motif of (5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone is particularly noteworthy because it incorporates both electron-rich and electron-withdrawing groups, which can modulate its reactivity and binding affinity. This balance makes it a promising candidate for further investigation in the development of novel pharmacological agents.

The compound's< strong>nitro group is a key feature that can influence its biological activity. Nitroaromatic compounds are well-known for their role in various therapeutic applications, including antimicrobial, antiviral, and anticancer agents. The nitro group in (5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone can potentially engage in redox reactions or serve as a scaffold for further chemical modifications, enhancing its pharmacological potential.

Additionally, the< strong>furan ring present in the molecule contributes to its overall complexity and functionality. Furan derivatives have been extensively studied for their bioactivity, with applications ranging from anticonvulsants to anticancer drugs. The incorporation of a methyl group at the 5-position of the furan ring may further influence the electronic properties and metabolic stability of the compound.

The< strong>benzodioxin scaffold, also known as tetrahydrobiopterin (BH4), is another critical component of this compound. Benzodioxins have been implicated in various biological processes, including neurotransmitter synthesis and oxidative stress modulation. The nitro-substituted benzodioxin moiety in (5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone could potentially interact with enzymes or receptors involved in these pathways, offering a basis for therapeutic intervention.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery due to their ability to mimic natural products and exhibit diverse biological activities. The structural features of (5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone align well with this trend, making it a valuable scaffold for medicinal chemists. Researchers have been exploring ways to optimize its pharmacokinetic properties and enhance its bioavailability through structural modifications.

In vitro studies have begun to unravel the potential pharmacological effects of this compound. Initial experiments suggest that it may exhibit< strong>antioxidant properties, possibly due to the presence of both the furan and nitro groups. These groups can participate in redox reactions, helping to neutralize reactive oxygen species (ROS) that are implicated in various pathological conditions. Furthermore, the benzodioxin moiety may contribute to its ability to modulate enzymatic activity or signal transduction pathways.

Another area of interest is the potential< strong>anticancer activity of (5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yldimethanone). Cancer research has increasingly focused on targeting specific molecular pathways that are dysregulated in tumor cells. The unique structure of this compound may allow it to interact with key enzymes or receptors involved in cancer progression, such as kinases or transcription factors. Preliminary data suggest that it may inhibit the growth of certain cancer cell lines by disrupting critical signaling cascades.

The< strong>synthetic accessibility of this compound is another factor that makes it attractive for further study. Modern synthetic methods have made it possible to construct complex heterocyclic molecules efficiently. Researchers can leverage these techniques to generate analogs of (5-methylfuran-(6-nitro-(Z)-dihydronaphthalen-(Z)-diones)-methylene)methanone) with modified substituents to fine-tune their biological activities. This flexibility allows for the exploration of structure/activity relationships (SAR) and the identification of lead compounds for drug development.

In conclusion, (5-methylfuran-(Z)-dihydronaphthalen-(Z)-diones)-methylene)methanone (CAS No. 88649383) is a promising compound with a unique structural framework that combines elements of furan and benzodioxin derivatives. Its< strong>nitro group,< strong>furan ring, and< strong>benzodioxin scaffold offer potential for diverse biological activities, including antioxidant and anticancer effects. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic potential.

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Amadis Chemical Company Limited
(CAS:886493-83-0)(5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone
A915400
Purity:99%
Quantity:1g
Price ($):561.0